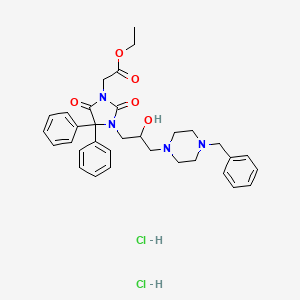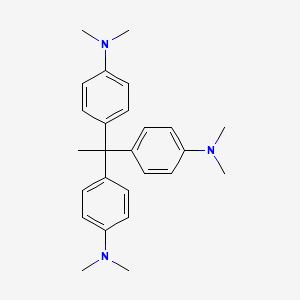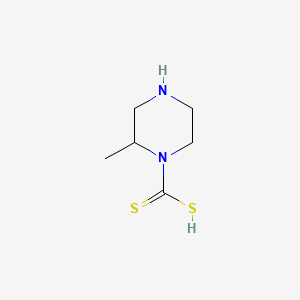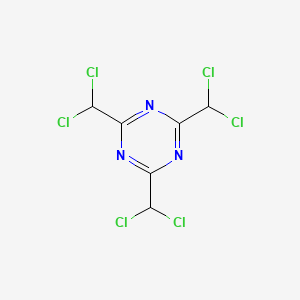![molecular formula C8H7F3N2O B13755047 (E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is a chemical compound with the molecular formula C8H7F3N2O. It is characterized by the presence of a trifluoromethoxy group attached to a benzylidene hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-(4-(Trifluoromethoxy)benzaldehyde): A precursor in the synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine.
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazone: A reduced form of the compound.
(E)-(4-(Trifluoromethoxy)benzylidene)amine: A derivative with an amine group instead of a hydrazine moiety
Uniqueness
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-5H,12H2/b13-5+ |
InChI Key |
TZEDZYNIFOOZKA-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NN)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



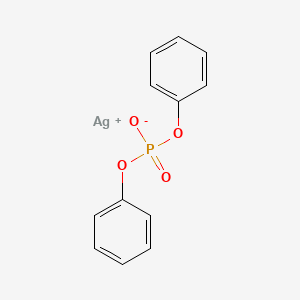
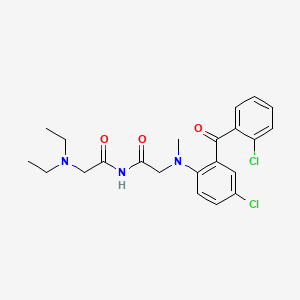


![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)


